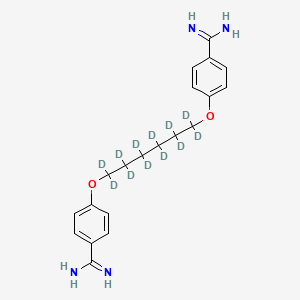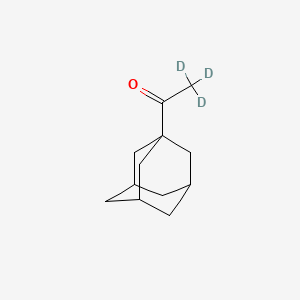
1-(Acetyl-d3)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acetyl-d3)adamantane is a deuterated derivative of adamantane, a polycyclic hydrocarbon known for its highly symmetrical and cage-like structure. The compound features an acetyl group attached to the adamantane framework, with three deuterium atoms replacing the hydrogen atoms in the acetyl group. This modification enhances the compound’s stability and allows for its use in various scientific applications, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyl-d3)adamantane typically involves the deuteration of 1-acetyladamantane. One common method includes the use of deuterated reagents such as deuterated acetic anhydride or deuterated acetyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the desired compound.
化学反応の分析
Types of Reactions: 1-(Acetyl-d3)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
科学的研究の応用
1-(Acetyl-d3)adamantane has a wide range of applications in scientific research:
Chemistry: The compound is used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies and helps in understanding biological pathways involving acetylation.
Medicine: The compound’s stability and deuterium labeling make it useful in drug development and pharmacokinetic studies.
Industry: It is employed in the synthesis of advanced materials and as a precursor for other functionalized adamantane derivatives.
作用機序
The mechanism of action of 1-(Acetyl-d3)adamantane involves its interaction with specific molecular targets and pathways. The deuterium atoms in the acetyl group can influence the compound’s metabolic stability and reactivity. This can lead to altered binding affinities and reaction rates compared to non-deuterated analogs. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Acetyladamantane: The non-deuterated analog of 1-(Acetyl-d3)adamantane, used in similar applications but with different metabolic properties.
1-(Hydroxy-d3)adamantane: Another deuterated derivative with a hydroxyl group instead of an acetyl group.
1-(Amino-d3)adamantane: A deuterated derivative with an amino group, used in medicinal chemistry.
Uniqueness: this compound stands out due to its enhanced stability and unique isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool in various scientific studies.
特性
分子式 |
C12H18O |
|---|---|
分子量 |
181.29 g/mol |
IUPAC名 |
1-(1-adamantyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3/i1D3 |
InChIキー |
DACIGVIOAFXPHW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C12CC3CC(C1)CC(C3)C2 |
正規SMILES |
CC(=O)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
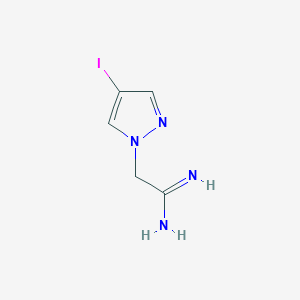


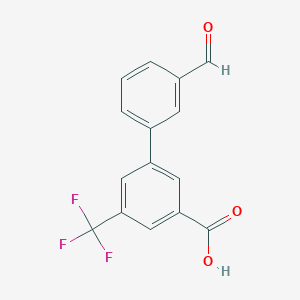
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
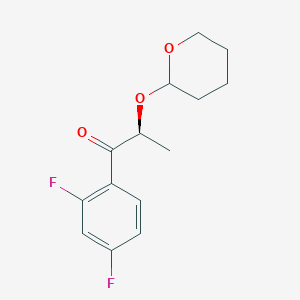
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)


![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
